molecular formula C10H13FN2 B1532808 2-(4-Fluoropiperidin-4-YL)pyridine CAS No. 853576-43-9

2-(4-Fluoropiperidin-4-YL)pyridine

Cat. No.: B1532808
CAS No.: 853576-43-9
M. Wt: 180.22 g/mol
InChI Key: MVSVTHNWKJDHKF-UHFFFAOYSA-N
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Description

2-(4-Fluoropiperidin-4-YL)pyridine is a chemical compound with the molecular formula C10H13FN2 and a molecular weight of 180.23 g/mol It is characterized by the presence of a fluorine atom attached to a piperidine ring, which is further connected to a pyridine ring

Preparation Methods

The synthesis of 2-(4-Fluoropiperidin-4-YL)pyridine involves several steps. One common method includes the reaction of 4-fluoropiperidine with pyridine under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(4-Fluoropiperidin-4-YL)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Fluoropiperidin-4-YL)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

2-(4-Fluoropiperidin-4-YL)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-fluoropiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-10(4-7-12-8-5-10)9-3-1-2-6-13-9/h1-3,6,12H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSVTHNWKJDHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-fluoro-4-pyridin-2-ylpiperidine-1-carboxylate (0.075 g, 0.27 mmol.) in 10 mL of ethyl acetate was saturated with gaseous HCl. After 1 h, the reaction was concentrated in vacuo to provide 2-(4-fluoropiperidin-4-yl)pyridine that gave a mass ion (ES+) of 181.1 for [M+H]+
Quantity
0.075 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluoropiperidin-4-YL)pyridine
Reactant of Route 2
2-(4-Fluoropiperidin-4-YL)pyridine
Reactant of Route 3
2-(4-Fluoropiperidin-4-YL)pyridine
Reactant of Route 4
2-(4-Fluoropiperidin-4-YL)pyridine
Reactant of Route 5
2-(4-Fluoropiperidin-4-YL)pyridine
Reactant of Route 6
2-(4-Fluoropiperidin-4-YL)pyridine

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